molecular formula C22H19NO3 B5792141 N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxybenzamide

N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxybenzamide

Cat. No. B5792141
M. Wt: 345.4 g/mol
InChI Key: NOVQCZUTSHAZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxybenzamide, also known as DBF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBF belongs to the family of benzamides and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxybenzamide exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibition leads to the activation of tumor suppressor genes and the suppression of oncogenes, resulting in the inhibition of cancer cell growth. N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxybenzamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the inflammatory response. Inhibition of COX-2 leads to the suppression of inflammation. Additionally, N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxybenzamide has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxybenzamide has also been found to inhibit the migration and invasion of cancer cells. In addition, N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxybenzamide has been found to suppress the production of pro-inflammatory cytokines and chemokines. N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxybenzamide has also been found to protect against oxidative stress and neurotoxicity.

Advantages and Limitations for Lab Experiments

N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxybenzamide has also been found to exhibit low toxicity, making it suitable for in vitro and in vivo studies. However, N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxybenzamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxybenzamide also has a short half-life, which can limit its efficacy in vivo.

Future Directions

For research include investigating its use in combination with other agents, in the treatment of other diseases, and the development of analogs with improved efficacy.

Synthesis Methods

The synthesis of N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxybenzamide involves the reaction of 2-methoxybenzoyl chloride with 2-(dibenzo[b,d]furan-2-yl)ethylamine in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is followed by purification through column chromatography.

Scientific Research Applications

N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties. N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxybenzamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-(2-dibenzofuran-2-ylethyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-25-19-8-4-3-7-17(19)22(24)23-13-12-15-10-11-21-18(14-15)16-6-2-5-9-20(16)26-21/h2-11,14H,12-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVQCZUTSHAZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCC2=CC3=C(C=C2)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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